molecular formula C13H10FN3O3S B11116020 N-(2-fluoro-5-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(2-fluoro-5-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11116020
M. Wt: 307.30 g/mol
InChI Key: NJZNLWVWLWZXHF-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzoxadiazole ring, a sulfonamide group, and a fluorinated methylphenyl moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzoxadiazole core One common method includes the cyclization of o-nitroaniline derivatives with appropriate reagents to form the benzoxadiazole ringThe final step involves the coupling of the fluorinated methylphenyl group, which can be accomplished through nucleophilic aromatic substitution reactions using fluorinated precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, while the fluorinated aromatic ring enhances binding affinity through hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(2-fluoro-5-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide stands out due to the presence of the benzoxadiazole ring, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and binding affinity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H10FN3O3S

Molecular Weight

307.30 g/mol

IUPAC Name

N-(2-fluoro-5-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C13H10FN3O3S/c1-8-5-6-9(14)11(7-8)17-21(18,19)12-4-2-3-10-13(12)16-20-15-10/h2-7,17H,1H3

InChI Key

NJZNLWVWLWZXHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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